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Lactose is a cornerstone excipient in the pharmaceutical industry, favored for its compatibility,

stability, and cost-effectiveness. However, the choice of lactose grade is not a trivial decision

and can significantly impact the dissolution profile of the active pharmaceutical ingredient (API),

ultimately affecting its bioavailability. This guide provides an objective comparison of the

performance of different lactose excipients, supported by experimental data, to aid in the

formulation of robust and effective solid dosage forms.

Data Presentation: Comparative Dissolution Profiles
The selection of a suitable lactose excipient is critical and is influenced by the properties of the

API and the desired release characteristics. The following tables summarize quantitative data

from a study investigating the impact of different lactose types on the dissolution of two model

drugs: captopril and amoxicillin.[1]

Table 1: Dissolution of Captopril (50%) with Various Lactose Excipients[1]
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Time (minutes)
SuperTab
21AN (%
Dissolved)

Lactopress (%
Dissolved)

Lactose NF (%
Dissolved)

SuperTab
24AN (%
Dissolved)

5 30 25 22 20

10 55 48 45 40

15 75 68 65 60

30 90 85 82 78

45 98 95 92 88

60 100 98 96 94

Table 2: Dissolution of Amoxicillin (50%) with Various Lactose Excipients[1]

Time (minutes)
SuperTab
21AN (%
Dissolved)

Lactopress (%
Dissolved)

Lactose NF (%
Dissolved)

SuperTab
24AN (%
Dissolved)

5 40 38 39 37

10 65 63 64 62

15 80 78 79 77

30 95 94 94 93

45 99 98 98 97

60 100 100 100 99

Observations:

For captopril, a drug where dissolution can be more sensitive to formulation, SuperTab

21AN, a form of anhydrous lactose, demonstrated the fastest dissolution rate.[1]

With amoxicillin, the differences in dissolution profiles between the lactose types were less

pronounced, suggesting that for highly soluble drugs, the impact of the lactose grade may be
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less critical.[1]

The study suggests that the effect of lactose excipients on dissolution is largely attributed to

the mechanical properties of the tablets they form, rather than just the solubility of the

lactose itself.[1]

Experimental Protocols: In Vitro Dissolution Testing
The following is a detailed methodology for a standard in vitro dissolution test using the USP

Apparatus 2 (Paddle Method), a common procedure for oral solid dosage forms.

Objective: To determine the rate and extent of drug release from a solid dosage form into a

liquid medium over a specified period.

Apparatus:

USP Dissolution Apparatus 2 (Paddle Apparatus)

Dissolution Vessels (typically 1000 mL)

Paddles

Water Bath capable of maintaining 37 ± 0.5 °C

Syringes and Filters (for sample withdrawal)

Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

Medium Preparation: Prepare a suitable dissolution medium. The choice of medium depends

on the drug's properties and the desired physiological simulation (e.g., 0.1 N HCl to simulate

gastric fluid, or phosphate buffer pH 6.8 to simulate intestinal fluid). Deaerate the medium to

prevent the formation of air bubbles that can interfere with the test.

Apparatus Setup:
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Place the dissolution vessels in the water bath and fill with a specified volume of the

dissolution medium (e.g., 900 mL).

Allow the medium to equilibrate to 37 ± 0.5 °C.

Set the paddle speed to the specified rate (commonly 50 or 75 RPM). The distance

between the bottom of the paddle blade and the inside bottom of the vessel should be

maintained at 25 ± 2 mm.

Sample Introduction: Carefully drop one dosage form (e.g., tablet or capsule) into each

vessel. Start the timer immediately.

Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a

specified volume of the dissolution medium from a zone midway between the surface of the

medium and the top of the paddle blade, and not less than 1 cm from the vessel wall.

Sample Filtration: Immediately filter the withdrawn sample through a suitable filter to prevent

undissolved drug particles from affecting the analysis.

Analysis: Analyze the filtered samples for drug concentration using a validated analytical

method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC).

Data Calculation: Calculate the cumulative percentage of the labeled drug amount dissolved

at each time point.

Visualizing the Impact of Lactose Excipients
Signaling and Cellular Transport Pathways
While often considered inert, excipients can influence drug absorption at a cellular level.

Lactose, for instance, may enhance the intestinal absorption of certain drugs by increasing the

permeability of the intestinal barrier. Additionally, some excipients have been shown to inhibit

the function of efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of

cells, thereby increasing intracellular drug concentration and overall absorption.[2][3]
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Caption: Potential mechanisms of lactose enhancing drug absorption.

Experimental Workflow: Dissolution Profile Assessment
The process of assessing the impact of lactose excipients on drug dissolution follows a

structured workflow, from initial formulation to final data analysis.
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Caption: Experimental workflow for assessing lactose excipient impact.
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Logical Relationships: Excipient Selection for Optimal
Dissolution
The selection of an appropriate lactose excipient is a logical process that balances the

physicochemical properties of the API with the desired characteristics of the final dosage form.
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Caption: Logic for selecting the appropriate lactose excipient.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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